![molecular formula C9H17Cl2N3 B1454781 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride CAS No. 1137950-26-5](/img/structure/B1454781.png)
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Overview
Description
“4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 2155852-70-1 . It has a molecular weight of 238.16 . The IUPAC name for this compound is 4-(4-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-8-6-11-12(7-8)9-2-4-10-5-3-9;;/h6-7,9-10H,2-5H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Pharmacology: sEH Inhibitors
This compound has been explored as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can regulate blood pressure and inflammatory responses . By inhibiting sEH, this compound could be valuable in the development of treatments for hypertension and inflammation-related diseases.
Medicinal Chemistry: Drug Discovery
The pyrazole moiety of this compound is a common pharmacophore in drug discovery. It has been incorporated into molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and analgesic properties . This makes it a versatile starting point for the synthesis of new therapeutic agents.
Material Science: Ligand Synthesis
In material science, this compound can serve as a ligand for the synthesis of complex materials. For example, it can be used to create heteroleptic Pt(II) complexes, which have applications in catalysis and electronic materials .
Chemical Synthesis: Building Blocks
As a building block in chemical synthesis, this compound provides a scaffold that can be further functionalized to produce a variety of complex molecules. Its solid form and stability at room temperature make it convenient for use in various synthetic pathways .
Agrochemistry: Herbicidal Activity
The pyrazole ring is known for its herbicidal activity. Compounds containing this moiety can be developed into herbicides that target specific pathways in plant metabolism, offering a potential application in agriculture to control weed growth .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may form hydrogen bonds and cation-π interactions with its target .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathway of soluble epoxide hydrolases .
Result of Action
Similar compounds have been reported to reduce blood pressure elevation and inflammatory roles by acting as seh inhibitors .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNPNIBGLBOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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